molecular formula C6H14ClFN2 B13517511 rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride

rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride

Cat. No.: B13517511
M. Wt: 168.64 g/mol
InChI Key: WLHSOPRBMRXRKG-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring and a hydrazine group, making it a unique and interesting molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atom at the desired position.

    Hydrazine Introduction: The fluorinated cyclohexanone is then reacted with hydrazine to form the hydrazine derivative.

    Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to changes in their function. The fluorine atom may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride: Similar in structure but with an amine group instead of a hydrazine group.

    rac-[(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride: Contains a phenoxy group in addition to the fluorine and amine groups.

Uniqueness

rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H14ClFN2

Molecular Weight

168.64 g/mol

IUPAC Name

[(1R,2S)-2-fluorocyclohexyl]hydrazine;hydrochloride

InChI

InChI=1S/C6H13FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h5-6,9H,1-4,8H2;1H/t5-,6+;/m0./s1

InChI Key

WLHSOPRBMRXRKG-RIHPBJNCSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NN)F.Cl

Canonical SMILES

C1CCC(C(C1)NN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.